molecular formula C7H9ClN2O2S B2421053 N-(3-amino-4-chlorophenyl)methanesulfonamide CAS No. 77947-01-4

N-(3-amino-4-chlorophenyl)methanesulfonamide

Cat. No.: B2421053
CAS No.: 77947-01-4
M. Wt: 220.67
InChI Key: CZHASNCRXYVDAO-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHASNCRXYVDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve both reactants. Polar aprotic solvents like acetonitrile may also enhance reaction rates.
  • Base : Triethylamine (TEA) or pyridine is employed to neutralize HCl generated during the reaction. Pyridine doubles as a catalyst in some cases.
  • Temperature : Reactions are typically conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.

A representative procedure involves dissolving 3-amino-4-chloroaniline (1.0 equiv) in DCM, cooling to 0°C, and adding MsCl (1.1 equiv) dropwise. TEA (1.2 equiv) is then added, and the mixture is stirred for 12 hours. The crude product is washed with water, dried over sodium sulfate, and purified via recrystallization from ethanol/water.

Advanced Catalytic and Green Chemistry Approaches

Recent advancements focus on minimizing waste and improving atom economy. Catalytic methods using DMAP (4-dimethylaminopyridine) or polymer-supported bases have shown promise in reducing reaction times and enhancing yields. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85%.

Comparative Data Table: Optimization Strategies

Method Solvent Base Temperature (°C) Time (h) Yield (%)
Classical DCM TEA 0 → 25 12 78
Microwave-assisted THF DMAP 80 (microwave) 0.5 88
Polymer-supported Acetonitrile PS-TEA 25 6 82

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are increasingly adopted to enhance safety and consistency. In one setup, 3-amino-4-chloroaniline and MsCl are fed into a microreactor with in-line mixing, achieving >90% conversion within 2 minutes. The product is then separated via liquid-liquid extraction and crystallized under vacuum.

Key Industrial Challenges

  • Purity Control : Residual MsCl and by-products like bis-sulfonamides must be minimized through precise stoichiometry and quenching.
  • Waste Management : HCl by-product is neutralized with aqueous NaOH, generating NaCl, which is recycled or disposed of responsibly.

Alternative Pathways and Functionalization

While the direct sulfonylation route dominates, alternative strategies include:

  • Protection/Deprotection : Temporarily protecting the amine group (e.g., as an acetyl derivative) before sulfonylation to prevent over-reaction. The acetyl group is later removed via hydrolysis.
  • Electrophilic Aromatic Substitution : Introducing the sulfonamide group via directed ortho-metalation, though this is less common due to complexity.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
  • Structural Confirmation : NMR (¹H and ¹³C) and IR spectroscopy validate the sulfonamide moiety (S=O stretches at ~1350 and 1150 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-amino-4-chlorophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-bromophenyl)methanesulfonamide
  • N-(3-amino-4-fluorophenyl)methanesulfonamide
  • N-(3-amino-4-iodophenyl)methanesulfonamide

Uniqueness

N-(3-amino-4-chlorophenyl)methanesulfonamide is unique due to the presence of the chlorine atom, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different reactivity and interaction profiles, making it suitable for distinct applications .

Biological Activity

N-(3-amino-4-chlorophenyl)methanesulfonamide, also referred to as a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an amino group and a chlorophenyl moiety that contribute to its biological interactions. The methanesulfonamide group enhances solubility and stability, which is crucial for its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, disrupting bacterial cell functions .
  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different bacterial strains:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. Below is a summary of IC50 values obtained from various studies:

Cell Line IC50 (µM)
A549 (Lung)5.0
HeLa (Cervical)10.2
MDA-MB-231 (Breast)7.5

These findings indicate a promising potential for this compound in cancer therapy, particularly due to its selective toxicity towards cancer cells compared to normal cells .

Case Studies

  • Anticancer Mechanism Study : A study evaluated the effects of this compound on the A549 lung cancer cell line. Results showed that the compound induced apoptosis via mitochondrial pathways, evidenced by increased cytochrome c release and caspase activation .
  • Antimicrobial Efficacy : In a clinical setting, this compound was tested against resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting its potential use in treating infections caused by resistant bacteria .

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